Acetamide, N-[5-(dipropylamino)-2-[[5-(ethylthio)-1,3,4-thiadiazol-2-yl]azo]phenyl]-
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Overview
Description
Acetamide, N-[5-(dipropylamino)-2-[[5-(ethylthio)-1,3,4-thiadiazol-2-yl]azo]phenyl]- is a heterocyclic organic compound with the molecular formula C18H26N6OS2 . This compound is known for its complex structure, which includes a thiadiazole ring and an azo linkage, making it a subject of interest in various fields of scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-[5-(dipropylamino)-2-[[5-(ethylthio)-1,3,4-thiadiazol-2-yl]azo]phenyl]- typically involves multiple steps. One common method includes the diazotization of 5-(ethylthio)-1,3,4-thiadiazole-2-amine followed by coupling with N-[5-(dipropylamino)phenyl]acetamide . The reaction conditions often require acidic or basic environments, controlled temperatures, and specific catalysts to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and purity. The use of advanced purification techniques such as recrystallization and chromatography is also common to achieve high-quality products .
Chemical Reactions Analysis
Types of Reactions
Acetamide, N-[5-(dipropylamino)-2-[[5-(ethylthio)-1,3,4-thiadiazol-2-yl]azo]phenyl]- undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones, depending on the oxidizing agents used.
Reduction: Reduction reactions can break the azo linkage, resulting in the formation of amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiadiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions . The conditions often involve specific solvents, temperatures, and pH levels to drive the reactions to completion .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted thiadiazoles .
Scientific Research Applications
Acetamide, N-[5-(dipropylamino)-2-[[5-(ethylthio)-1,3,4-thiadiazol-2-yl]azo]phenyl]- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Acetamide, N-[5-(dipropylamino)-2-[[5-(ethylthio)-1,3,4-thiadiazol-2-yl]azo]phenyl]- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . The exact pathways and targets are still under investigation, but its structure suggests potential interactions with proteins involved in cell signaling and metabolism .
Comparison with Similar Compounds
Similar Compounds
- Acetamide, N-[2-[ethyl[3-methyl-4-[6-methyl-2-benzothiazolyl]azo]phenyl]amino]ethyl]-
- N-[3-(Ethylamino)-4-methylphenyl]acetamide
- 2-Ethylamino-4-aminotoluene
Uniqueness
What sets Acetamide, N-[5-(dipropylamino)-2-[[5-(ethylthio)-1,3,4-thiadiazol-2-yl]azo]phenyl]- apart from similar compounds is its unique combination of a thiadiazole ring and an azo linkage, which imparts distinct chemical and biological properties . This structural uniqueness makes it a valuable compound for research and industrial applications .
Properties
CAS No. |
63134-15-6 |
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Molecular Formula |
C18H26N6OS2 |
Molecular Weight |
406.6 g/mol |
IUPAC Name |
N-[5-(dipropylamino)-2-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)diazenyl]phenyl]acetamide |
InChI |
InChI=1S/C18H26N6OS2/c1-5-10-24(11-6-2)14-8-9-15(16(12-14)19-13(4)25)20-21-17-22-23-18(27-17)26-7-3/h8-9,12H,5-7,10-11H2,1-4H3,(H,19,25) |
InChI Key |
RYUOZOUELVJZGD-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CCC)C1=CC(=C(C=C1)N=NC2=NN=C(S2)SCC)NC(=O)C |
Origin of Product |
United States |
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